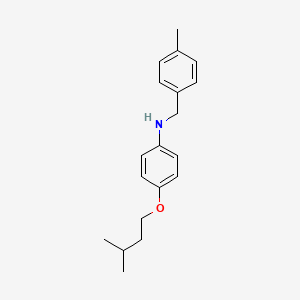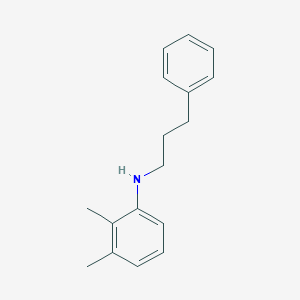![molecular formula C17H20ClNO2 B1385503 3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline CAS No. 1040685-49-1](/img/structure/B1385503.png)
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline
Vue d'ensemble
Description
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline (3-Chloro-N-DMPEA) is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, which makes it a useful tool for researchers.
Applications De Recherche Scientifique
3-Chloro-N-DMPEA has been found to have a variety of applications in scientific research. It has been used in the study of enzyme kinetics, as well as in the study of drug metabolism and absorption. It has also been used in the study of the effects of environmental pollutants on the human body. In addition, 3-Chloro-N-DMPEA has been used in the study of the effects of certain drugs on the central nervous system, as well as in the study of the effects of certain hormones on the body.
Mécanisme D'action
The mechanism of action of 3-Chloro-N-DMPEA is not fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of certain neurotransmitters in the brain. This inhibition of MAO can lead to an increase in the levels of certain neurotransmitters, such as dopamine and serotonin, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3-Chloro-N-DMPEA has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of MAO, which can lead to an increase in the levels of certain neurotransmitters, such as dopamine and serotonin. In addition, 3-Chloro-N-DMPEA has been found to have an anti-inflammatory effect, as well as a protective effect against oxidative stress. It has also been found to have an effect on the metabolism of lipids and carbohydrates, as well as an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Chloro-N-DMPEA in laboratory experiments include its relatively low cost and its availability in a variety of forms. In addition, 3-Chloro-N-DMPEA is relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using 3-Chloro-N-DMPEA in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 3-Chloro-N-DMPEA. These include further study of its mechanism of action, its effects on other biochemical pathways, and its potential applications in drug development. In addition, further research is needed to explore the effects of 3-Chloro-N-DMPEA on the cardiovascular system, as well as its effects on the immune system. Finally, further research is needed to explore the potential therapeutic applications of 3-Chloro-N-DMPEA, such as its potential use as an anti-inflammatory agent or as an antioxidant.
Propriétés
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-8-13(2)10-15(9-12)21-7-6-19-14-4-5-17(20-3)16(18)11-14/h4-5,8-11,19H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUMELDTLSHNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC2=CC(=C(C=C2)OC)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)
![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)
![N-{2-[4-(Tert-pentyl)phenoxy]ethyl}-1-butanamine](/img/structure/B1385422.png)
![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)
![N-[2-(Isopentyloxy)benzyl]-3-methylaniline](/img/structure/B1385424.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-methylaniline](/img/structure/B1385425.png)
![N-[2-(3,4-Dimethylphenoxy)ethyl]cyclohexanamine](/img/structure/B1385427.png)
![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385430.png)

![3-Ethoxy-N-[2-(3-methylphenoxy)ethyl]aniline](/img/structure/B1385436.png)


![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline](/img/structure/B1385440.png)